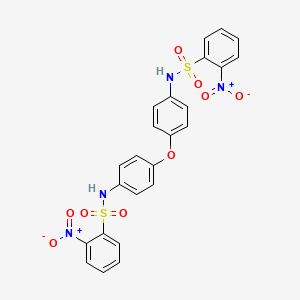![molecular formula C26H22F3N3O4S B14949903 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)
1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzylamino Group: This step involves the reaction of benzylamine with an appropriate aldehyde or ketone to form a Schiff base.
Introduction of the Trifluoromethoxy Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Group:
Cyclization to Form the Pyrrolidine Ring: This involves the cyclization of the intermediate compounds to form the pyrrolidine ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for drug development.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools.
Industry
Materials Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Use as a precursor in the manufacture of other chemicals.
Mécanisme D'action
The mechanism of action of “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[((BENZYLAMINO){[4-METHOXYPHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE
- 3-[((BENZYLAMINO){[4-FLUOROPHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE
Uniqueness
The presence of the trifluoromethoxy group in “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack this functional group.
Propriétés
Formule moléculaire |
C26H22F3N3O4S |
|---|---|
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-benzyl-N-[4-(trifluoromethoxy)phenyl]carbamimidothioate |
InChI |
InChI=1S/C26H22F3N3O4S/c1-35-21-10-6-5-9-20(21)32-23(33)15-22(24(32)34)37-25(30-16-17-7-3-2-4-8-17)31-18-11-13-19(14-12-18)36-26(27,28)29/h2-14,22H,15-16H2,1H3,(H,30,31) |
Clé InChI |
IYWNCVROLBTBMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NCC3=CC=CC=C3)NC4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-N-(butan-2-yl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B14949824.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949830.png)

![6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B14949843.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-phenylpropanoate](/img/structure/B14949847.png)
![2-[2-(4-Fluorobenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B14949861.png)
![ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14949867.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949882.png)
methanone](/img/structure/B14949890.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)

![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)
